molecular formula C10H5F2NO3 B1419990 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid CAS No. 1152531-95-7

3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid

Cat. No. B1419990
M. Wt: 225.15 g/mol
InChI Key: KFNLXJCGJPSLIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized in 90% yield and crystallized by a slow evaporation technique .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was analyzed using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, 1H, 13C and 19F nuclear magnetic resonance, thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction (XRD) and Hirshfeld surface (HS) analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2,6-Difluorophenylboronic acid has a molecular weight of 157.91 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Oxazoles as Masked Carboxyls : Oxazoles with 2,6-difluorophenyl groups can serve as masked forms of activated carboxylic acids. They can be converted into esters, acids, or amides, providing a new unsymmetrical aryl-aryl coupling synthon (Cram, Bryant, & Doxsee, 1987).

  • Synthesis of Macrolides : Oxazoles are useful in the synthesis of macrolides. For instance, using substrates like 2-(ω-hydroxyalkyl)-4,5-diphenyloxazoles, the oxidation-acylation sequence can be employed to synthesize macrolides such as recifeiolide and di-0-methylcurvularin (Wasserman, Gambale, & Pulwer, 1981).

  • Regioselective Cross-Coupling Reactions : The carboxylic acid anion moiety in oxazoles can be a tunable directing group in cross-coupling reactions. This property is crucial for the selective production of nicotinic acids and triazoles (Houpis et al., 2010).

  • Preparation of Peptidomimetics and Biologically Active Compounds : The 5-amino-1,2,3-triazole-4-carboxylic acid, derived from such oxazoles, is important for preparing collections of peptidomimetics or biologically active compounds. This includes the synthesis of triazoles active as HSP90 inhibitors (Ferrini et al., 2015).

Synthesis of Amino Acids and Pseudopeptides

  • Synthesis of α-Trifluoromethyl α-Amino Acids : Oxazoles like 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles are key intermediates in producing α-trifluoromethyl substituted aromatic and heteroaromatic amino acids (Burger et al., 2006).

  • Synthesis of Difluorinated Pseudopeptides : These oxazoles can be utilized in the Ugi reaction to prepare various difluorinated pseudopeptides, showcasing their versatility in peptide chemistry (Gouge, Jubault, & Quirion, 2004).

Synthesis of Other Compounds and Antibacterial Agents

  • Synthesis of Arylfluoronaphthyridine Antibacterial Agents : 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid derivatives exhibit significant antibacterial activity, demonstrating their potential in developing new antibacterial agents (Chu et al., 1986).

  • Antimicrobial Activity : Novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, a related compound, have shown promising antimicrobial activities against various bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).

Safety And Hazards

The safety and hazards of similar compounds have been documented. For example, the safety data sheet for 3-Benzyloxy-2,6-difluorophenylboronic acid provides information on first-aid measures, fire-fighting measures, and accidental release measures .

properties

IUPAC Name

3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-5-2-1-3-6(12)9(5)7-4-8(10(14)15)16-13-7/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNLXJCGJPSLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NOC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid

CAS RN

1152531-95-7
Record name 3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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